GSK256066

PDE4B inhibition enzymatic potency binding kinetics

Researchers requiring a validated, ultra-high-affinity PDE4 inhibitor for inhaled pulmonary delivery can avoid the GI side effects of oral PDE4 inhibitors with GSK256066. Its slow, tight-binding kinetics (IC50 3.2 pM) and >380,000-fold selectivity over other PDE families ensure reproducible, on-target results at 0.1-10 nM. - 8.5× more potent than fluticasone propionate in rat LPS-induced pulmonary neutrophilia (ED50 1.1 μg/kg) - Published clinical efficacy in human allergen challenge with minimal systemic exposure - Reliable lot-to-lot consistency and rapid global fulfillment

Molecular Formula C27H26N4O5S
Molecular Weight 518.6 g/mol
CAS No. 801312-28-7
Cat. No. B1672372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK256066
CAS801312-28-7
Synonyms6-((3-((dimethylamino)carbonyl)phenyl)sulfonyl)-8-methyl-4-((3-methyloxyphenyl)amino)-3-quinolinecarboxamide
GSK 256066
GSK-256066
GSK256066
Molecular FormulaC27H26N4O5S
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C
InChIInChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)
InChIKeyJFHROPTYMMSOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK256066: Inhaled PDE4B Inhibitor Overview


GSK256066 is a quinoline-3-carboxamide phosphodiesterase 4 (PDE4) inhibitor specifically designed for inhaled pulmonary delivery to address the dose-limiting gastrointestinal side effects of oral PDE4 inhibitors [1]. It exhibits slow, tight-binding kinetics toward PDE4B (apparent IC50 3.2 pM, steady-state IC50 <0.5 pM), and inhibits all PDE4 isoforms A–D with equal affinity [2]. GSK256066 was developed by GlaxoSmithKline and advanced to Phase II clinical trials for chronic obstructive pulmonary disease (COPD), asthma, and allergic rhinitis [3]. It is classified as an investigational small-molecule agent (DrugBank ID: DB12137) and is recommended by the Chemical Probes Portal as a high-quality in vitro tool compound at cellular concentrations of 0.1–10 nM [4].

1 PDE4B pathway inhibition studies with picomolar affinity
2 Inhaled pulmonary delivery model development
3 Slow-offset binding kinetics characterization

GSK256066 Differentiation from Other PDE4 Inhibitors


Oral PDE4 inhibitors such as roflumilast (approved for COPD) and cilomilast (discontinued after Phase III) are dose-limited by mechanism-related nausea, emesis, and diarrhea, which restrict achievable target engagement in the lung [1]. Inhaled PDE4 inhibitors such as UK-500,001 failed to demonstrate clinical efficacy in COPD, attributed in part to insufficient potency and poor solubility [2]. GSK256066 was structurally optimized with an exceptionally high-affinity, slow-offset binding mode to enable once-daily inhaled dosing with low systemic exposure and an improved therapeutic index relative to oral agents [3]. Its quantitative differentiation from every clinically evaluated PDE4 inhibitor—across enzymatic potency, cellular anti-inflammatory activity, in vivo efficacy, selectivity margin, and tolerability—means that substitution with a generic PDE4 inhibitor panel compound or even another inhaled PDE4 candidate will yield fundamentally different experimental outcomes [4].

Oral PDE4 inhibitors not interchangeable Roflumilast/cilomilast have dose-limiting GI tolerability profiles that restrict lung target engagement; inhaled route and PK profile differ fundamentally.
Inhaled PDE4 candidates show potency differences CHF6001 and UK-500,001 exhibit distinct enzymatic and cellular IC50 values; binding kinetics and in vivo potency may not replicate across inhaled compounds.
Binding kinetics may shift interpretation Rapidly reversible inhibitors (e.g., roflumilast) do not reproduce the slow, near-irreversible PDE4B binding profile observed with GSK256066.

GSK256066 Quantitative Evidence


PDE4B Enzymatic Potency vs. Oral Inhibitors

GSK256066 demonstrated apparent IC50 of 3.2 pM and steady-state IC50 of <0.5 pM against recombinant human PDE4B in a scintillation proximity assay [1]. In the same study, comparator PDE4 inhibitors roflumilast, tofimilast, and cilomilast yielded IC50 values of 390 pM, 1.6 nM, and 74 nM, respectively [1]. GSK256066 is a slow, tight-binding inhibitor of PDE4B, with the steady-state IC50 (<0.5 pM) reflecting essentially irreversible inhibition under physiological timeframes [2]. The apparent vs. steady-state IC50 ratio confirms a slow-offset binding mechanism not shared by roflumilast or cilomilast [2].

PDE4B potency vs oral inhibitors
Head-to-head
GSK256066 IC50: 3.2 pM (apparent), Roflumilast: 390 pM; Tofimilast: 1.6 nM; Cilomilast: 74 nM 122-fold to 23,000-fold higher affinity
Supports PDE4B target engagement at inhaled doses far below oral comparator thresholds.
Recombinant PDE4B enzyme assay; preincubation conditions applied.
PDE4B inhibition enzymatic potency binding kinetics

Cellular TNFα Inhibition in Human PBMCs

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), GSK256066 inhibited TNFα production with an IC50 of 0.01 nM (10 pM) [1]. In the same study, comparator IC50 values were 5 nM for roflumilast, 22 nM for tofimilast, and 389 nM for cilomilast [1]. In the more physiologically stringent human whole-blood assay, GSK256066 retained an IC50 of 126 pM, underscoring its potency in a protein-rich, clinically relevant matrix [2].

Cellular TNFα inhibition (PBMCs)
Head-to-head
GSK256066 IC50: 0.01 nM (10 pM) PBMC; 126 pM whole blood Roflumilast: 5 nM; Tofimilast: 22 nM; Cilomilast: 389 nM 500-fold to 38,900-fold difference in PBMC assay
Reported cell-model anti-inflammatory endpoint context at low concentrations.
LPS-stimulated human PBMCs, 20h incubation; data from Tralau-Stewart 2011.
anti-inflammatory activity TNFα release human PBMCs

Inhaled PDE4 Inhibitor Rank-Order Potency

In an independent comparative study by Moretto et al. (2015), the rank order of PDE4 enzymatic potency (IC50 with 95% CI) was: GSK256066 3 pM (2–4), CHF6001 28 pM (21–40), roflumilast 1.77 nM (0.45–6.83), UK-500,001 12.1 nM (2.9–50.1), and cilomilast 165.3 nM (61.8–442.6) [1]. In the same study, in THP-1 monocytic-derived macrophages, GSK256066 inhibited TNFα release with IC50 of 16 pM versus 43 pM for CHF6001, a 2.7-fold advantage in a disease-relevant cellular model [2]. CHF6001 is the closest structural and pharmacological analog to GSK256066 among inhaled PDE4 inhibitors; GSK256066 retains a statistically significant potency advantage in both enzymatic and cellular assays [2].

Inhaled PDE4 rank order
Cross-study comparable
GSK256066 PDE4 IC50: 3 pM (2–4); THP-1 TNFα IC50: 16 pM CHF6001: 28 pM enzyme, 43 pM cell; Roflumilast: 1.77 nM ~9.3-fold enzyme advantage over CHF6001
Supports ranking as highest-affinity inhaled PDE4 inhibitor in comparative panels.
Moretto et al. 2015 data; rank order with 95% CI.
PDE4 inhibitor rank order CHF6001 inhaled PDE4 comparator

In Vivo Efficacy vs. Inhaled Corticosteroid

When administered intratracheally to rats 2 hours before LPS challenge, GSK256066 inhibited pulmonary neutrophilia with ED50 values of 1.1 μg/kg (aqueous suspension) and 2.9 μg/kg (dry powder formulation) [1]. In the same study, the standard-of-care inhaled corticosteroid fluticasone propionate (aqueous suspension) yielded an ED50 of 9.3 μg/kg [1]. GSK256066 in aqueous suspension was thus approximately 8.5-fold more potent than fluticasone propionate, a cornerstone anti-inflammatory therapy for asthma and COPD [2]. The dry powder formulation of GSK256066 was ~3.2-fold more potent than aqueous fluticasone propionate [2]. In a separate ovalbumin-challenge model, GSK256066 inhibited pulmonary eosinophilia with an ED50 of 0.4 μg/kg [3].

In vivo lung neutrophilia
Head-to-head
GSK256066 ED50: 1.1 μg/kg (aqueous); 2.9 μg/kg (dry powder) Fluticasone propionate ED50: 9.3 μg/kg ~8.5-fold higher reported potency (aqueous vs aqueous)
Reported pulmonary inflammation model-response context via non-corticosteroid mechanism.
Rat LPS model, intratracheal dosing; Nials/Tralau-Stewart 2011.
in vivo efficacy pulmonary neutrophilia fluticasone propionate

Clinical Attenuation of Allergen-Induced Asthmatic Responses

In a randomized, double-blind, placebo-controlled crossover study in 24 steroid-naive atopic asthmatics, inhaled GSK256066 87.5 μg once daily for 7 days significantly reduced the late asthmatic response (LAR), attenuating the fall in minimum FEV1 by 26.2% (p = 0.007) and weighted mean FEV1 by 34.3% (p = 0.005) relative to placebo [1]. GSK256066 also significantly reduced the early asthmatic response (EAR), inhibiting the fall in minimum FEV1 by 40.9% (p = 0.014) and weighted mean FEV1 by 57.2% (p = 0.014) [1]. Plasma levels of GSK256066 were not measurable after 4 hours in the majority of subjects, confirming low systemic exposure consistent with the inhaled route design [2]. This study represents the first demonstration of therapeutic potential for any inhaled PDE4 inhibitor in asthma, a milestone not achieved by UK-500,001 (which failed to show clinical efficacy in COPD) [3].

Allergen challenge in asthma
Cross-study comparable
87.5 μg inhaled once daily for 7 days LAR FEV1 attenuation: 26.2% (p=0.007) vs placebo EAR FEV1 attenuation: 40.9% (p=0.014) vs placebo
Reported endpoint response in human allergen challenge study; supports airway PD model context.
Randomized crossover trial, n=24; low systemic exposure observed.
allergen challenge early asthmatic response late asthmatic response FEV1

Emesis Profile and Therapeutic Index

In ferrets—the standard preclinical model for PDE4 inhibitor-induced emesis—inhaled GSK256066 inhibited LPS-induced pulmonary neutrophilia with an ED50 of 18 μg/kg, and no emetic episodes were observed at any anti-inflammatory dose tested [1]. This contrasts with the well-documented clinical dose-limiting nausea and emesis produced by oral PDE4 inhibitors roflumilast and cilomilast, which necessitate dose-titration strategies and result in significant treatment discontinuation [2]. In rats, the duration of anti-inflammatory action of GSK256066 at 10× ED50 (10 μg/kg intratracheally) was 12 hours, supporting once-daily dosing, and the compound maintained high lung concentrations (2.6 μg/g) with low systemic clearance (39 mL/min/kg, t½ = 1.1 h in rat) . GSK256066 does not induce emetic episodes in ferrets, which is a key differentiator from the oral PDE4 inhibitor class where emesis is the primary dose-limiting toxicity [1].

Emesis & tolerability margin
Class-level inference
Ferret ED50: 18 μg/kg (inhaled); no emetic episodes observed Oral PDE4 inhibitor class: emesis at or near therapeutic doses
Reported tolerability endpoint profile supports inhaled route without GI limitation observed with oral comparators.
Ferret model data; Nials et al. 2011. Duration of action 12h at 10× ED50.
therapeutic index emesis ferret model inhaled delivery

GSK256066 Research and Procurement Scenarios


Benchmarking in Preclinical Inflammation Models

GSK256066 serves as the highest-potency inhaled PDE4 inhibitor reference standard for rat LPS-induced pulmonary neutrophilia (ED50 1.1 μg/kg intratracheal, aqueous) and ovalbumin-induced eosinophilia (ED50 0.4 μg/kg) models [1]. Its 8.5-fold potency advantage over fluticasone propionate and 12-hour duration of action at 10× ED50 enable dose-response studies across a wide dynamic range. Researchers benchmarking novel inhaled PDE4 candidates against GSK256066 obtain a consistent, well-characterized high-affinity comparator with published in vivo ED50 values, selectivity data, and clinical PK/PD translation [2].

Cellular Target Engagement and Selectivity Profiling

For in vitro studies requiring PDE4B target engagement with minimal off-target PDE activity, GSK256066 provides >380,000-fold selectivity over PDE1, PDE2, PDE3, PDE5, and PDE6, and >2,500-fold selectivity over PDE7 [1]. At the Chemical Probes Portal-recommended cellular concentration range of 0.1–10 nM, GSK256066 achieves near-complete PDE4B inhibition while remaining >1,000-fold selective over other PDE families [2]. Its equal affinity for PDE4 isoforms A–D makes it suitable for pan-PDE4 inhibition studies in human PBMCs (TNFα IC50 10 pM) and whole-blood assays (IC50 126 pM) without isoform bias [3].

Translational Allergen Challenge Studies

GSK256066 is the only inhaled PDE4 inhibitor with published positive clinical efficacy data in a human allergen challenge model, demonstrating 26–57% attenuation of early and late asthmatic responses at 87.5 μg once daily with minimal systemic exposure [1]. This clinical dataset makes GSK256066 the preferred translational tool for studies linking PDE4 target engagement in preclinical models to human airway pharmacodynamics. Its Phase II safety data in moderate COPD patients, showing good tolerability over 28 days with low GI adverse events, further supports its selection for repeat-dosing experimental protocols [2].

Slow-Offset Binding Kinetics Studies

GSK256066 exhibits slow, tight-binding kinetics with an apparent IC50 of 3.2 pM and a steady-state IC50 below 0.5 pM, reflecting an exceptionally slow dissociation rate from PDE4B [1]. In dialysis reversal experiments, enzyme activity was not recovered after extensive dialysis, consistent with near-irreversible binding under physiological conditions [2]. This kinetic profile distinguishes GSK256066 from rapidly reversible PDE4 inhibitors such as roflumilast and makes it the compound of choice for studies investigating the functional consequences of prolonged PDE4 catalytic site occupancy, including cAMP response element-mediated gene transcription changes observed in clinical sputum samples [3].

Application
Selection Property
Validation Focus
Preclinical pulmonary inflammation model studies
High-affinity PDE4 inhibition with characterized in vivo ED50
Confirm dose-response and duration of action in LPS/OVA models
Cellular PDE4 target engagement profiling
Reported >2,500-fold selectivity over other PDE families
Verify target engagement at 0.1–10 nM without off-target activity
Translational allergen challenge research
Published human airway pharmacodynamics endpoint data
Evaluate EAR/LAR attenuation and systemic exposure in human challenge models
Slow-offset binding kinetics studies
Near-irreversible PDE4B binding with slow dissociation
Investigate prolonged cAMP signaling and gene transcription changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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